
2-Chloro-N-(2-hydroxyethyl)nicotinamide
Overview
Description
2-Chloro-N-(2-hydroxyethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxyethyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-hydroxyethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various nicotinamide derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
2-Chloro-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Chloro-N-(2-hydroxyethyl)nicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
2-Chloro-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This compound is part of a broader class of nicotinamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 202.63 g/mol
- IUPAC Name : 2-Chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
This compound features a chlorine atom, which may influence its biological activity by affecting binding affinities to various targets.
Antimicrobial Activity
Recent studies have indicated that nicotinamide derivatives exhibit significant antimicrobial properties. For instance, Kafa et al. demonstrated that various synthesized nicotinamide derivatives, including those similar to this compound, showed promising in vitro antimicrobial activity against several bacterial strains . The specific mechanisms by which these compounds exert their antimicrobial effects often involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme critical in NAD+ biosynthesis. This inhibition can lead to reduced NAD+ levels in cells, affecting cellular metabolism and energy production .
- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.
Case Study: Anticancer Potential
In a study evaluating the anticancer potential of nicotinamide derivatives, it was found that compounds structurally related to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study highlighted the importance of the chlorine substituent in enhancing the selectivity and potency of these compounds against tumor cells .
Comparative Analysis of Biological Activity
A comparative analysis was conducted on various nicotinamide derivatives, including this compound. The results are summarized in the following table:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Nampt inhibition, metabolic disruption |
N-(3-hydroxypropyl)nicotinamide | Low | Moderate | Cell cycle arrest |
N-(4-methoxyphenyl)nicotinamide | High | Moderate | Apoptosis induction |
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBNXYQZRKROLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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